molecular formula C23H19NO3 B11392559 3-phenethyl-3,4-dihydrobenzo[3,4]chromeno[8,7-e][1,3]oxazin-6(2H)-one

3-phenethyl-3,4-dihydrobenzo[3,4]chromeno[8,7-e][1,3]oxazin-6(2H)-one

Cat. No.: B11392559
M. Wt: 357.4 g/mol
InChI Key: QMUAMDYXCZAVGZ-UHFFFAOYSA-N
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Description

3-PHENETHYL-3,4-DIHYDRO-2H,6H-BENZO[3,4]CHROMENO[8,7-E][1,3]OXAZIN-6-ONE is a complex organic compound with the molecular formula C23H19NO3. It belongs to the class of benzoxazine derivatives, which are known for their diverse biological activities, including anti-inflammatory, antibacterial, and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-PHENETHYL-3,4-DIHYDRO-2H,6H-BENZO[3,4]CHROMENO[8,7-E][1,3]OXAZIN-6-ONE can be achieved through conventional methods as well as solvent-free microwave thermolysis. The conventional method involves the reaction of phenethylamine with appropriate aldehydes and ketones under acidic or basic conditions . The solvent-free microwave thermolysis is a more convenient, rapid, and high-yielding method that is also environmentally friendly .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the microwave-assisted method due to its efficiency and reduced environmental impact. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-PHENETHYL-3,4-DIHYDRO-2H,6H-BENZO[3,4]CHROMENO[8,7-E][1,3]OXAZIN-6-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can exhibit different biological activities .

Scientific Research Applications

3-PHENETHYL-3,4-DIHYDRO-2H,6H-BENZO[3,4]CHROMENO[8,7-E][1,3]OXAZIN-6-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-PHENETHYL-3,4-DIHYDRO-2H,6H-BENZO[3,4]CHROMENO[8,7-E][1,3]OXAZIN-6-ONE involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its anti-inflammatory and neuroprotective effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of specific neurotransmitters and inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-PHENETHYL-3,4-DIHYDRO-2H,6H-BENZO[3,4]CHROMENO[8,7-E][1,3]OXAZIN-6-ONE is unique due to its specific structural features and the diverse range of biological activities it exhibits.

Properties

Molecular Formula

C23H19NO3

Molecular Weight

357.4 g/mol

IUPAC Name

3-(2-phenylethyl)-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C23H19NO3/c25-23-19-9-5-4-8-17(19)18-10-11-21-20(22(18)27-23)14-24(15-26-21)13-12-16-6-2-1-3-7-16/h1-11H,12-15H2

InChI Key

QMUAMDYXCZAVGZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)OCN1CCC5=CC=CC=C5

Origin of Product

United States

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